molecular formula C18H28ClN3O2 B12724669 N-(4-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)urea CAS No. 86398-58-5

N-(4-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)urea

Cat. No.: B12724669
CAS No.: 86398-58-5
M. Wt: 353.9 g/mol
InChI Key: AXIQSFAQCCNKQL-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N’-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N’-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the urea linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization or chromatography are often necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N’-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N’-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N’-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)ethyl)urea
  • N-(4-Chlorophenyl)-N’-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)butyl)urea

Uniqueness

N-(4-Chlorophenyl)-N’-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)urea is unique due to its specific structural features, such as the combination of a chlorophenyl group and a pyrrolidinyl moiety

Properties

CAS No.

86398-58-5

Molecular Formula

C18H28ClN3O2

Molecular Weight

353.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]urea

InChI

InChI=1S/C18H28ClN3O2/c1-14(2)12-24-13-17(22-9-3-4-10-22)11-20-18(23)21-16-7-5-15(19)6-8-16/h5-8,14,17H,3-4,9-13H2,1-2H3,(H2,20,21,23)

InChI Key

AXIQSFAQCCNKQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(CNC(=O)NC1=CC=C(C=C1)Cl)N2CCCC2

Origin of Product

United States

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